2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide
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Overview
Description
2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to a benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. One common method involves the reduction of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone. The reduction is often carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazepine core can be reduced to form a dihydrobenzodiazepine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrobenzodiazepine derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors and its role in modulating neurological functions.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to increase the affinity of GABA for its receptors, thereby exerting anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the methoxy group and the specific arrangement of the phenyl and methyl groups may influence its binding affinity and selectivity for GABA receptors .
Properties
Molecular Formula |
C24H21N3O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-methoxy-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)benzamide |
InChI |
InChI=1S/C24H21N3O2/c1-16-22(17-10-4-3-5-11-17)23(26-20-14-8-7-13-19(20)25-16)27-24(28)18-12-6-9-15-21(18)29-2/h3-15,22H,1-2H3,(H,26,27,28) |
InChI Key |
SGYNPVXSORBZDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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